molecular formula C21H19FN4O B7704963 4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide

4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide

Cat. No.: B7704963
M. Wt: 362.4 g/mol
InChI Key: GFFUHJYGLALCLI-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide is a compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazoloquinoline core, which is a fused heterocyclic system composed of a pyrazole and a quinoline ring. The presence of a fluorine atom and a benzamide group further enhances its chemical properties and potential biological activities.

Properties

IUPAC Name

4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O/c1-13(2)12-26-20-17(11-15-5-3-4-6-18(15)23-20)19(25-26)24-21(27)14-7-9-16(22)10-8-14/h3-11,13H,12H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFUHJYGLALCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide can be achieved through various synthetic routes. One common method involves the Friedländer condensation, which is a reaction between an o-aminobenzaldehyde and a ketone or aldehyde . Another approach is the multicomponent reaction, which involves the reaction of multiple starting materials in a single step to form the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide involves its interaction with specific molecular targets in the body. One of the key targets is the tropomyosin receptor kinase (TRK) family, which includes TRKA, TRKB, and TRKC . These receptors are involved in the proliferation, differentiation, and survival of cells. The compound binds to the kinase domain of these receptors, inhibiting their activity and thereby blocking the downstream signaling pathways that promote cell growth and survival . This mechanism makes it a promising candidate for the treatment of various cancers and other diseases.

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